
3-(1-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide is a useful research compound. Its molecular formula is C28H27ClN4O6 and its molecular weight is 551. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Potentials
Quinazoline derivatives have been synthesized and evaluated for their biological potentials, showcasing antioxidant, antiulcer, anti-inflammatory activities, and effects on liver enzymes. Studies highlight the synthesis of new derivatives, including the process, characterization, and their biological evaluations, demonstrating significant activities in various models. Such research indicates the potential of these compounds in developing therapeutic agents with multiple biological activities (Borik & Hussein, 2021).
Antimicrobial and Antihypertensive Properties
Further investigations into quinazoline derivatives have revealed their antimicrobial properties. This includes the synthesis of new compounds from the reaction of various ester ethoxycarbonylhydrazones with primary amines, leading to derivatives with good to moderate activities against test microorganisms. Moreover, some derivatives have been synthesized to explore their antihypertensive and diuretic activities, with certain compounds showing promising results compared to standard drugs (Bektaş et al., 2007; Rahman et al., 2014).
Anticancer Activity
The anticancer activity of quinazoline derivatives has also been a focus, with studies demonstrating the synthesis of novel compounds and their evaluation against various cancer cell lines. These investigations have led to the identification of derivatives with significant inhibitory effects on cell proliferation, highlighting the potential of quinazoline derivatives in cancer therapy (Tumosienė et al., 2020).
Chemical Properties and Applications
On the chemical front, the structural and electronic properties of quinazoline derivatives have been explored, including their synthesis, molecular structures, and potential applications in various fields such as materials science. This includes investigations into their antimicrobial activity, showcasing the versatility of these compounds beyond medicinal applications (Habib et al., 2013).
Propriétés
Numéro CAS |
893789-65-6 |
|---|---|
Nom du produit |
3-(1-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide |
Formule moléculaire |
C28H27ClN4O6 |
Poids moléculaire |
551 |
Nom IUPAC |
3-[1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C28H27ClN4O6/c1-38-23-10-6-3-7-18(23)16-30-25(34)13-14-32-27(36)20-8-4-5-9-22(20)33(28(32)37)17-26(35)31-19-11-12-24(39-2)21(29)15-19/h3-12,15H,13-14,16-17H2,1-2H3,(H,30,34)(H,31,35) |
Clé InChI |
MVTJCTJHHHUYQB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CC=C4OC)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




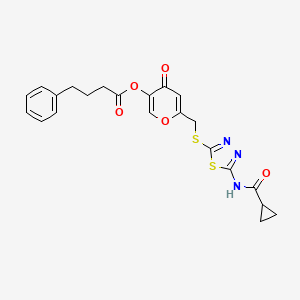
![1-allyl-4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2934619.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)sulfanyl]propanamide](/img/structure/B2934621.png)
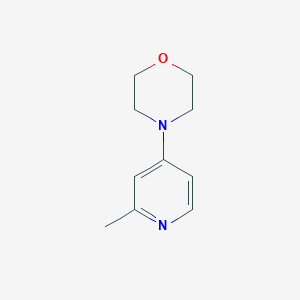
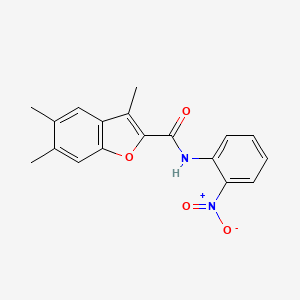
![3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione](/img/structure/B2934625.png)

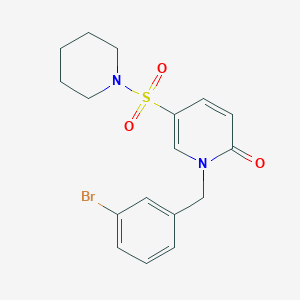
![2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B2934634.png)

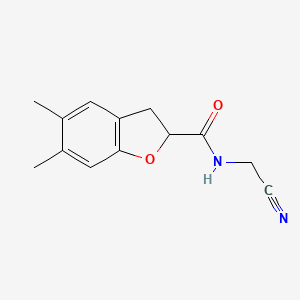
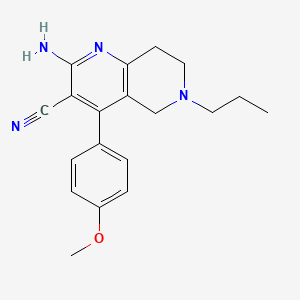
![N-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide](/img/structure/B2934638.png)